![molecular formula C15H16N4O B14146379 Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone CAS No. 89007-23-8](/img/structure/B14146379.png)
Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by a phenyl group attached to a piperazine ring, which is further substituted with a pyrazine moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone typically involves the reaction of phenylpiperazine with pyrazine-2-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazine or piperazine moieties can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases, including neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, thereby modulating their activity. Detailed studies on its mechanism of action are essential to fully understand its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar in structure but with a pyrimidine ring instead of pyrazine.
Phenyl (4-phenylsulfonyl)piperazin-1-yl)methanone: Contains a sulfonyl group, offering different chemical properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another pyrazine-containing compound with potential anti-tubercular activity.
Uniqueness
Phenyl[4-(pyrazin-2-yl)piperazin-1-yl]methanone stands out due to its specific combination of phenyl, piperazine, and pyrazine moieties, which confer unique chemical and biological properties
Propiedades
Número CAS |
89007-23-8 |
|---|---|
Fórmula molecular |
C15H16N4O |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
phenyl-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C15H16N4O/c20-15(13-4-2-1-3-5-13)19-10-8-18(9-11-19)14-12-16-6-7-17-14/h1-7,12H,8-11H2 |
Clave InChI |
LIFNXPUKNQYFRZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





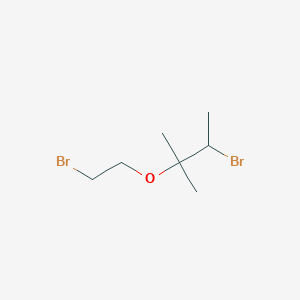
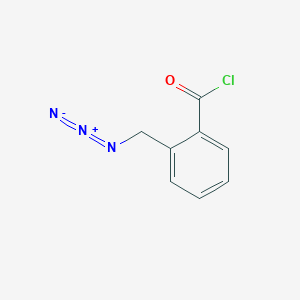

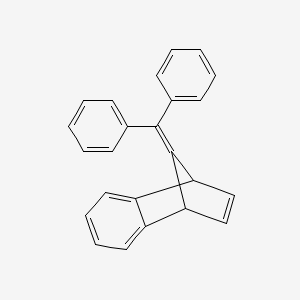

![N'-(2-cyanoethyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14146349.png)
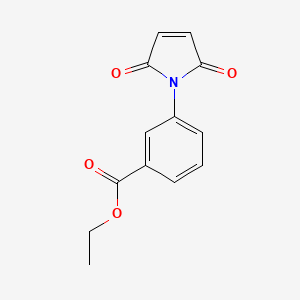
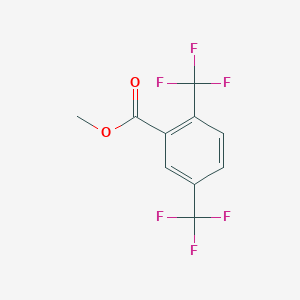

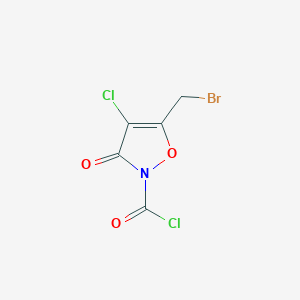
![Thieno[3,4-d]-1,3-dioxol-4-ol, tetrahydro-2,2-dimethyl-, 4-acetate, (3aR,6aS)-](/img/structure/B14146365.png)
